Diethyl Ester vs. Diacid Form: Differential LogP, Molecular Weight, and Reactivity for Non-Polar Synthetic Routes
The diethyl ester (CAS 71022-90-7) exhibits a calculated LogP of approximately 0.64, representing a substantial increase in lipophilicity relative to the diacid form (CAS 5694-91-7) which has a LogP of -0.68 [1]. This difference of 1.32 LogP units translates to approximately 20-fold higher partitioning into non-polar organic phases. The diethyl ester possesses a molecular weight of 246.26 g/mol compared with 190.15 g/mol for the diacid, reflecting the replacement of two acidic protons with ethyl ester groups . The diacid form requires handling under conditions that accommodate its acidity (two carboxylic acid groups with hydrogen bond donor count of 2) .
| Evidence Dimension | Lipophilicity (LogP) and molecular properties |
|---|---|
| Target Compound Data | LogP = 0.64; MW = 246.26 g/mol; H-Donors = 0; No acidic protons |
| Comparator Or Baseline | 1,3-Dioxolane-2,2-diacetic acid (CAS 5694-91-7): LogP = -0.68; MW = 190.15 g/mol; H-Donors = 2; Two carboxylic acid groups |
| Quantified Difference | ΔLogP = 1.32; ΔMW = 56.11 g/mol; ΔH-Donors = 2 |
| Conditions | Calculated LogP values; molecular properties derived from structural data |
Why This Matters
The 1.32 LogP unit difference drives approximately 20-fold differential partitioning behavior, which directly impacts extraction efficiency and chromatographic retention during purification.
- [1] Molaid. 1,3-二氧戊环-2,2-二乙酸二乙酯, CAS 71022-90-7. LogP: 0.1 (alternate calculation). View Source
